molecular formula C8H9N3O6S B2913876 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid CAS No. 742094-63-9

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid

Cat. No.: B2913876
CAS No.: 742094-63-9
M. Wt: 275.24
InChI Key: LASYLEFFLDNCRV-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid (CAS 742094-63-9) is a sulfonamide derivative characterized by a benzenesulfonamide core that is substituted with an amino group at the 4-position and a nitro group at the 3-position. This structure is linked to an acetic acid moiety via a sulfonamide bridge . The compound has a molecular formula of C₈H₉N₃O₆S and a molecular weight of 275.24 g/mol . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . As a building block in organic chemistry, this compound is a valuable intermediate for synthesizing more complex molecules. Its structure, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups, along with reactive sites on the sulfonamide and carboxylic acid, allows for further chemical modifications . Sulfonamide derivatives similar to this compound are frequently explored in medicinal chemistry for their potential biological activities. For instance, related sulfonamide-containing molecules have been studied as inhibitors for various enzymes, such as urease, α-glucosidase, and α-amylase, which are relevant targets for infectious diseases and metabolic disorders like diabetes . The nitro group on the aromatic ring can be reduced to an amino group, serving as a key step in the synthesis of diamino derivatives or azo compounds, potentially for applications in materials science or as enzyme inhibitors . Attention: This product is for research and further manufacturing use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-amino-3-nitrophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYLEFFLDNCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid typically involves the following steps:

  • Nitration: The starting material, 4-aminobenzenesulfonamide, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

  • Amination: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Sulfonation: The resulting compound is sulfonated to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso group or a nitrate group.

  • Reduction: The nitro group can be reduced to an amino group or an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(4-Amino-3-nitroso)benzenesulfonamido)acetic acid.

  • Reduction: 2-(4-Amino-3-amino)benzenesulfonamido)acetic acid.

  • Substitution: Various alkylated derivatives of the sulfonamide group.

Scientific Research Applications

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C8H9N3O6SC_8H_9N_3O_6S and a molecular weight of 275.24 . It is also known as Glycine, N-[(4-amino-3-nitrophenyl)sulfonyl]- .

Applications

While the search results do not directly detail the applications of this compound, they do provide some context clues and related information that can help infer potential applications.

  • Medicinal Chemistry: Sulfonamide derivatives, which share structural similarities with this compound, have been explored for their potential in medicinal chemistry . For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent inhibitors of 12-S-LOX, an enzyme implicated in various diseases .
  • Glaucoma Management: Advanced techniques in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for topical medications like latanoprost .
  • Hydrogen Bond Studies: Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related, have been studied for hydrogen bonding. These studies offer insights into the electronic behavior, stability, and reactivity of sulfonamide derivatives.
  • Synthesis of Amino Acid Derivatives: The synthesis of N-alkyl amino acids, including N-methylation, is a common motif in nonribosomal peptide synthesis .

Potential Applications Based on Search Results

Based on the provided search results and the broader context of related compounds, here are some potential research applications for this compound:

  • Development of Lipoxygenase Inhibitors: Given the activity of benzenesulfonamide derivatives as 12-LOX inhibitors, this compound could be investigated for its potential to inhibit lipoxygenases and related enzymes .
  • Study of Ocular Diseases: Considering the use of microstents and implants in glaucoma management, this compound could be relevant in developing new treatments or understanding the mechanisms of glaucoma and other ocular diseases .
  • Material Science Applications: The information about gelling agents and their properties suggests that this compound or its derivatives could be explored for applications in material science, such as creating gels with specific properties .
  • Cancer Research: Sulfonamide derivatives of quinoxaline have shown activity against skin cancer cells . this compound might be explored for similar anticancer properties or for its ability to modulate factors like CA IX expression in cancer cells .

Data Table

Because the applications of this compound are not explicitly mentioned in the provided search results, a data table cannot be constructed.

Case Studies

Mechanism of Action

The mechanism by which 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid with structurally related sulfonamide derivatives, emphasizing substituent effects, molecular properties, and biological activities.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 4-amino, 3-nitro C₈H₈N₃O₆S 274.23 g/mol Hypothesized to exhibit moderate acidity (due to nitro group) and potential enzyme inhibition. Inferred
2-(4-Bromobenzenesulfonamido)acetic acid (I) 4-bromo C₈H₈BrNO₄S 294.12 g/mol Similar bond lengths/angles to parent compound; used in heterocyclic synthesis.
2-(2-Iodobenzenesulfonamido)acetic acid (IV) 2-iodo C₈H₈INO₄S 341.12 g/mol Steric hindrance from iodine may reduce solubility compared to smaller halogens.
2-(4-Chloro-3-nitrobenzenesulfonylamino)-benzoic acid (CAS 68003-38-3) 4-chloro, 3-nitro, benzoic acid backbone C₁₃H₁₀ClN₂O₆S 356.75 g/mol Acetylcholinesterase inhibitor; nitro group enhances electrophilicity.
2-[(4-Benzamidophenyl)sulfonylamino]acetic acid 4-benzamido C₁₅H₁₅N₂O₅S 335.36 g/mol Increased hydrophobicity due to benzamide group; metabolite in biological fluids.
(4-Amino-benzenesulfonylamino)-acetic acid (CAS 5616-30-8) 4-amino C₈H₁₀N₂O₄S 230.24 g/mol Lacks nitro group; lower molecular weight and potential for improved solubility.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The nitro group at the 3-position in the target compound introduces electron-withdrawing effects, likely enhancing acidity and reactivity in nucleophilic environments compared to non-nitro analogs like (4-Amino-benzenesulfonylamino)-acetic acid . Halogen substituents (e.g., bromo, iodo) increase molecular weight and may reduce aqueous solubility due to hydrophobic/halogen bonding interactions .

Biological Activity: The 4-chloro-3-nitrobenzenesulfonylamino analog (CAS 68003-38-3) demonstrates acetylcholinesterase inhibition, suggesting that the nitro group’s electron-withdrawing nature enhances interaction with enzyme active sites . Benzamide-containing derivatives (e.g., 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid) exhibit metabolic stability but reduced solubility, highlighting trade-offs in drug design .

Biological Activity

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, commonly referred to as a sulfonamide compound, has garnered attention due to its complex structure and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in various biological activities. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4O5S
  • Molecular Weight : 250.25 g/mol

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit antimicrobial activity through the inhibition of bacterial folate synthesis. This mechanism is primarily due to their structural similarity to p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. The inhibition leads to a decrease in folate production, essential for nucleic acid synthesis.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundActivity AgainstMechanism of Action
This compoundGram-positive bacteriaInhibition of folate synthesis
SulfamethoxazoleGram-positive & negativeInhibition of dihydropteroate synthase
TrimethoprimBroad-spectrumInhibition of dihydrofolate reductase

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against melanoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis.

Case Study: Antiproliferative Activity
In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its effects on M21 human skin melanoma cells. The results indicated:

  • IC50 Value : 15 µM (indicating effective concentration for 50% inhibition)
  • Mechanism : Induction of apoptosis through caspase activation pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation rates.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase cascades has been observed, contributing to its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more potent derivatives. Modifications at specific positions on the aromatic ring or sulfonamide group can enhance activity or selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Nitro group substitutionIncreased antibacterial potency
Alteration of amino groupsEnhanced antiproliferative effects
Variations in sulfonamide moietyChanges in solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between sulfonamide intermediates and activated acetic acid derivatives. For example, intermolecular condensation of 4-amino-3-nitrobenzenesulfonamide with chloroacetic acid derivatives in anhydrous dimethylformamide (DMF) at 60–80°C under nitrogen atmosphere has been reported for analogous structures. Yield optimization requires monitoring reaction time (typically 12–24 hours), stoichiometric ratios (1:1.2 molar ratio of sulfonamide to chloroacetic acid), and purification via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the sulfonamido group (δ 2.8–3.2 ppm for –SO2_2NH–) and acetic acid moiety (δ 4.1–4.3 ppm for –CH2_2COOH).
  • FT-IR : Peaks at 1340–1360 cm1^{-1} (asymmetric S=O stretching) and 1550–1600 cm1^{-1} (nitro group) are critical.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 4-acetamido-3-nitrobenzoic acid (mp: 220–222°C; decomposition observed above 250°C) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA). Analogous nitro-sulfonamides show decomposition onset at ~200°C, necessitating storage below 25°C .
  • Photostability : Protect from UV light due to nitro group sensitivity. Use amber glass vials and inert atmospheres (N2_2 or Ar).
  • Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 40°C for 14 days. High-performance liquid chromatography (HPLC) can track degradation products like 4-amino-3-nitrobenzenesulfonic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect reduces HOMO energy, influencing reactivity .
  • Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonamide’s affinity for zinc ions in active sites, as seen in studies of 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid .
  • ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity. Nitro groups may increase metabolic liability, requiring structural optimization .

Q. What strategies resolve contradictions between experimental data and computational predictions for sulfonamide derivatives?

  • Methodological Answer :

  • Multi-Method Validation : Cross-validate DFT results with experimental spectroscopic data (e.g., comparing calculated vs. observed IR peaks).
  • Reaction Path Analysis : Apply quantum chemical reaction path searches (e.g., using the GRRM17 software) to identify overlooked intermediates. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in similar studies .
  • Error Source Identification : Check solvent effects in simulations. Polar solvents like DMF stabilize charged intermediates, which may not align with gas-phase DFT calculations .

Q. What experimental design principles apply to studying its reaction mechanisms with biomolecular targets?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in enzyme inhibition (e.g., kH/kDk_{H}/k_{D} > 1 indicates hydrogen transfer is rate-limiting).
  • Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., binding to metalloenzymes) in milliseconds. Pre-mix sulfonamide and enzyme solutions in a 1:1 ratio at 25°C .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (e.g., hydrogen bonding) mechanisms .

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